Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate
Brand Name: Vulcanchem
CAS No.: 1452383-14-0
VCID: VC2985625
InChI: InChI=1S/C12H23BF3N2O3.K/c1-12(2,3)21-11(19)18-6-4-17(5-7-18)8-9-20-10-13(14,15)16;/h4-10H2,1-3H3;/q-1;+1
SMILES: [B-](COCCN1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Molecular Formula: C12H23BF3KN2O3
Molecular Weight: 350.23 g/mol

Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate

CAS No.: 1452383-14-0

Cat. No.: VC2985625

Molecular Formula: C12H23BF3KN2O3

Molecular Weight: 350.23 g/mol

* For research use only. Not for human or veterinary use.

Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate - 1452383-14-0

Specification

CAS No. 1452383-14-0
Molecular Formula C12H23BF3KN2O3
Molecular Weight 350.23 g/mol
IUPAC Name potassium;trifluoro-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethoxymethyl]boranuide
Standard InChI InChI=1S/C12H23BF3N2O3.K/c1-12(2,3)21-11(19)18-6-4-17(5-7-18)8-9-20-10-13(14,15)16;/h4-10H2,1-3H3;/q-1;+1
Standard InChI Key VWUIDRICJGFLPT-UHFFFAOYSA-N
SMILES [B-](COCCN1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Canonical SMILES [B-](COCCN1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+]

Introduction

Chemical Properties and Structure

Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate is characterized by its unique molecular structure that incorporates a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group linked to a trifluoroborate moiety through an ethoxymethyl spacer. This arrangement provides distinct reactivity patterns that are highly valuable in organic synthesis.

Basic Identification and Physical Properties

The compound is identified by several key parameters as outlined in Table 1.

Table 1: Physical and Chemical Properties of Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate

PropertyValue
CAS Number1452383-14-0
Molecular FormulaC₁₂H₂₃BF₃KN₂O₃
Molecular Weight350.23 g/mol
IUPAC Namepotassium;trifluoro-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethoxymethyl]boranuide
InChI KeyVWUIDRICJGFLPT-UHFFFAOYSA-N
Canonical SMILESB-(F)(F)F.[K+]
AppearanceTypically a white to off-white solid
Storage Recommendation2–8°C in airtight containers

The compound features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in biological systems . This structural arrangement provides significant functionality for various synthetic applications.

Structural Features and Conformation

The structure of Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate contains several key functional groups:

  • A piperazine ring - providing a secondary amine functionality

  • A Boc protecting group - offering protection for one of the piperazine nitrogens

  • An ethoxymethyl spacer - connecting the piperazine to the trifluoroborate moiety

  • A trifluoroborate group - enhancing the electrophilicity and providing unique reactivity patterns

The trifluoroborate moiety enhances the compound's reactivity, making it suitable for various coupling reactions in drug development. The presence of the Boc protecting group allows for selective deprotection under acidic conditions, enabling further functionalization after cross-coupling reactions .

Synthesis and Characterization

Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate is typically synthesized through a multi-step process involving protection, alkylation, and trifluoroborate formation. Understanding these synthetic routes is essential for researchers working with this compound.

Synthetic Approaches

The general synthetic pathway for this compound typically involves:

  • Boc protection of piperazine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under basic conditions

  • Ethoxymethylation of the Boc-protected piperazine with ethoxymethyl bromide in the presence of a base

  • Formation of the trifluoroborate salt by reacting the intermediate with potassium hydrogen fluoride (KHF₂) in aqueous ethanol

Critical parameters during synthesis include maintaining pH between 6-7 and temperature between 20-25°C during the trifluoroborate formation step to prevent Boc group cleavage.

Analytical Characterization

Verification of structural integrity typically employs multiple analytical techniques:

  • NMR Spectroscopy: Provides structural confirmation and purity assessment

  • Mass Spectrometry (HRMS): Typically shows the molecular ion [M-K]⁻ in negative-ion mode

  • Elemental Analysis: Verifies boron and fluorine content with acceptable deviation less than 0.3%

These analytical methods ensure the identity and purity of the synthesized compound, which is crucial for its application in pharmaceutical research and organic synthesis.

Reactivity and Chemical Applications

Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate has gained significant attention in synthetic organic chemistry, particularly for its role in Suzuki-Miyaura cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

ParameterCommon Conditions
CatalystPd(OAc)₂ or Pd(dppf)Cl₂
LigandSPhos or XPhos
BaseK₂CO₃ or K₃PO₄
Solvent SystemToluene/H₂O or t-BuOH/H₂O
Temperature85-100°C
Reaction Time22-24 hours
Electrophile ScopeAryl/heteroaryl halides, mesylates

One notable advantage of this compound is its effectiveness in coupling with both aryl and heteroaryl mesylates under standard coupling conditions, offering an alternative to traditional halide-based methodologies .

Boc Deprotection Reactions

Following cross-coupling, the Boc protecting group can be selectively removed under acidic conditions to expose the free piperazine nitrogen:

Table 3: Boc Deprotection Conditions

ReagentConditionsOutcome
4M HCl in dioxane2-4 hours, room temperatureFree piperazine salt
TFA in dichloromethane2-4 hours, room temperatureFree piperazine TFA salt

This deprotection step is critical for synthesizing various bioactive molecules, particularly GPR6 modulators that have therapeutic potential .

Biological Activity and Pharmaceutical Applications

Research has revealed significant biological activity associated with Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate and its derivatives, particularly in neurological applications.

GPR6 Modulation

The compound has been identified as a modulator of GPR6 (G-protein-coupled receptor 6), which is implicated in various neurological disorders . GPR6 modulation affects dopaminergic signaling pathways, offering therapeutic potential for several conditions:

Table 4: Neurological Conditions Associated with GPR6 Modulation

ConditionPotential MechanismTherapeutic Relevance
Parkinson's DiseaseModulation of dopaminergic signalingModerate activity
Huntington's DiseaseCounteracting effects of dopamine signalingHigh potential for derivative compounds
Cognitive DisordersDecreased cAMP levels in medium spiny neuronsLow to moderate activity
SchizophreniaModulation of striatal dopamine pathwaysUnder investigation
Bipolar DisordersRegulation of neurotransmitter signalingUnder investigation

Research indicates that compounds targeting GPR6 can potentially alleviate symptoms associated with these disorders through modulation of dopaminergic signaling pathways .

Drug Development Applications

The compound serves as an important intermediate in the synthesis of pharmaceuticals. Its trifluoroborate moiety enhances reactivity, making it suitable for various coupling reactions in drug development. This property allows for the formation of complex molecules that can be tailored for specific therapeutic targets.

A patent by US10273225B2 describes the use of this compound in the synthesis of pyrazine derivatives as GPR6 modulators, demonstrating its direct application in pharmaceutical development . These derivatives have shown promising activity in preclinical models of neurological disorders.

Comparative Analysis with Structurally Similar Trifluoroborates

Understanding the relationship between Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate and structurally similar compounds provides valuable insights into structure-activity relationships and reactivity patterns.

Structural Comparisons

Several related trifluoroborate compounds share structural similarities but differ in key aspects:

Table 5: Comparison with Structurally Similar Trifluoroborates

CompoundCAS NumberMolecular FormulaKey Structural Difference
Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate1452383-14-0C₁₂H₂₃BF₃KN₂O₃Contains ethoxymethyl spacer
Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate936329-97-4C₁₀H₁₉BF₃KN₂O₂Lacks ethoxymethyl spacer
Potassium 1-Boc-piperidin-4-yltrifluoroborate1430219-71-8C₁₀H₁₈BF₃KNO₂Contains piperidin instead of piperazine

The presence or absence of spacer groups between the protected amine and the trifluoroborate moiety significantly impacts the reactivity and applications of these compounds .

Reactivity Differences

The structural variations between these compounds result in distinct reactivity patterns:

  • Steric Effects: The ethoxymethyl spacer in Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate increases the distance between the reactive trifluoroborate group and the bulky Boc-piperazine, potentially reducing steric hindrance during cross-coupling reactions .

  • Electronic Effects: The electron-donating or withdrawing properties of the different substituents affect the electron density at the boron center, influencing the rate and efficiency of transmetalation steps in coupling reactions .

  • Solubility Profiles: The additional ethoxy group in Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate may enhance solubility in certain organic solvents compared to its more compact analogs.

These differences make each compound uniquely suited for specific synthetic applications in medicinal chemistry and drug discovery.

Current Research and Future Perspectives

Research involving Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate continues to evolve, with emerging applications in diverse areas of chemistry and medicinal research.

Emerging Applications

Recent research has explored several novel applications:

  • Targeted Protein Degradation: The compound has potential applications in the development of proteolysis-targeting chimeras (PROTACs) and molecular glues for targeted protein degradation, as suggested by related patent literature .

  • Expanded Cross-Coupling Methodologies: Research continues to broaden the scope of cross-coupling reactions involving this compound, particularly with challenging electrophiles and under milder conditions .

  • Bioorthogonal Chemistry: The unique reactivity profile of the trifluoroborate moiety makes this compound potentially valuable in bioorthogonal chemistry applications for in vivo labeling and imaging.

Future Research Directions

Several promising research directions include:

  • Green Chemistry Applications: Development of more environmentally friendly reaction conditions using water as a co-solvent or microwave-assisted synthesis to reduce reaction times and energy consumption.

  • Combinatorial Library Development: Utilization in high-throughput synthesis of diverse compound libraries for drug discovery, particularly targeting neurological disorders through GPR6 modulation .

  • Flow Chemistry Integration: Adaptation of reaction protocols to continuous flow systems for more efficient and scalable synthesis of pharmaceutical intermediates.

These evolving research areas highlight the continuing significance of this compound in contemporary chemical and pharmaceutical research.

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